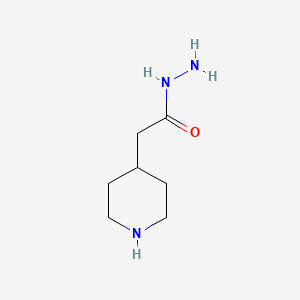

![molecular formula C12H7FN2O2S B1326704 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-16-2](/img/structure/B1326704.png)

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with the imidazo[2,1-b]thiazole core have been synthesized and evaluated for their potential as anticancer agents , and their crystal structures have been analyzed .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions starting with appropriate precursors. For instance, the synthesis of 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles involves the condensation of thiadiazolylamine with different aralkyl bromides . Similarly, the preparation of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives includes steps like the Suzuki reaction, hydrolysis, and amidation reactions . These methods could potentially be adapted for the synthesis of "6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by X-ray crystallography . These compounds typically exhibit planar structures due to the conjugation within the imidazo-thiadiazole ring system. The presence of substituents like fluorophenyl groups can influence the molecular conformation and the overall crystal packing through various intermolecular interactions, including hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives can be influenced by the substituents present on the core structure. For example, the presence of a carboxylic acid group, as in "6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid," would make the compound amenable to reactions typical of carboxylic acids, such as esterification or amidation. The fluorophenyl group could also participate in reactions through the fluorine atom, which is an activating group for nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are characterized by their solid-state structures and electronic properties. X-ray crystallography provides insights into the molecular packing and the types of intermolecular interactions that stabilize the crystal lattice . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using computational methods like density functional theory (DFT), which helps in understanding the physicochemical properties and reactivity of the compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

A series of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their anticancer potential. These compounds, particularly 4a, exhibited strong cytotoxicity against leukemia cells through apoptosis induction, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, new BRAF inhibitors with a 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold showed significant cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential in cancer treatment (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antituberculosis Activity

Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antibacterial, antifungal, and antituberculosis activities. This highlights their potential as antimicrobial agents against various pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Inflammatory Agents

A study described the synthesis of imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety as potential anti-inflammatory agents. These compounds exhibited promising in vivo anti-inflammatory activity, suggesting their potential for further development as therapeutic agents (2022).

Structural and Synthetic Insights

Research on the crystal structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides valuable insights into their molecular conformations and potential interactions. Such structural knowledge is crucial for the design and synthesis of new compounds with improved biological activities (Gallagher et al., 2007).

Direcciones Futuras

The future directions for “6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” and its derivatives could involve further exploration of their antitumor and antifungal activities . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazothiazoles, have been found to have a broad range of targets due to their versatile molecular structure .

Mode of Action

It’s known that imidazothiazoles can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazothiazoles have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazothiazoles have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOZVQMFVRHMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649280 |

Source

|

| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

CAS RN |

912770-16-2 |

Source

|

| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)